Chrexanthomycin A
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Overview
Description
Chrexanthomycin A is a marine natural product identified as a selective G-quadruplex-binding small molecule. It has shown remarkable bioactivities, including high permeability and low cytotoxicity to live cells . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia .
Preparation Methods
The preparation of Chrexanthomycin A involves fermentation of bacterial cells and methods of tautomerization . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it is known that the compound is isolated from marine bacteria . Industrial production methods likely involve large-scale fermentation processes to obtain sufficient quantities of the compound for research and therapeutic use .
Chemical Reactions Analysis
Chrexanthomycin A undergoes various chemical reactions, including binding to DNA and RNA G-quadruplex structures . Common reagents and conditions used in these reactions include NMR titration experiments and in silico analysis . The major products formed from these reactions are complexes of this compound with DNA and RNA G-quadruplexes, which have been shown to reduce cell death and diminish RNA foci in certain cell models .
Scientific Research Applications
Chrexanthomycin A has a wide range of scientific research applications. It has been studied for its neuroprotective activities and high safety index . In particular, it has shown potential as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia . Additionally, this compound has been used in research to study the binding of small molecules to G-quadruplex structures in DNA and RNA . Its ability to selectively bind to these structures makes it a valuable tool for understanding the role of G-quadruplexes in various biological processes .
Mechanism of Action
The mechanism of action of Chrexanthomycin A involves its selective binding to DNA and RNA G-quadruplex structures . This binding reduces cell death caused by G-quadruplex expanded hexanucleotide repeats and diminishes RNA foci in certain cell models . The molecular targets of this compound include the G-quadruplex structures formed by the C9orf72 gene, which are implicated in neurodegenerative diseases . The pathways involved in its mechanism of action include the reduction of reactive oxygen species and the rescue of eye degeneration and locomotor deficits in model organisms .
Comparison with Similar Compounds
Chrexanthomycin A is part of a family of marine natural products that includes Chrexanthomycin B, Chrexanthomycin C, Chrexanthomycin D, Chrexanthomycin E, and Chrexanthomycin F . These compounds share similar chemical structures and bioactivities, but this compound is unique in its high permeability and low cytotoxicity to live cells . Compared to its analogs, this compound has shown the highest potential as a therapeutic agent for neurodegenerative diseases .
Properties
Molecular Formula |
C31H24O14 |
---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
9-[[(2R,3R,4S)-6-carboxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid |
InChI |
InChI=1S/C31H24O14/c1-10(32)7-12-8-11-5-6-13-20(18(11)25(37)19(12)30(41)42)26(38)21-22(34)14-3-2-4-16(27(14)45-28(21)23(13)35)43-31-24(36)15(33)9-17(44-31)29(39)40/h2-4,8-9,15,24,31,33,35-38H,5-7H2,1H3,(H,39,40)(H,41,42)/t15-,24+,31+/m0/s1 |
InChI Key |
ORHBKSSEQWAIQC-CZPJXKIJSA-N |
Isomeric SMILES |
CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O)O)O)C(=O)O |
Canonical SMILES |
CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5OC6C(C(C=C(O6)C(=O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
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